3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
Description
The compound 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a class of fused heterocycles comprising a triazole ring fused to a pyridine ring. These compounds are notable for their diverse biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties . The 3,4-diethoxyphenyl substituent in this compound introduces lipophilicity and electronic effects that may enhance membrane permeability and receptor binding compared to simpler analogs.
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZJQPCKPIFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinylpyridine with 3,4-diethoxybenzaldehyde under oxidative conditions. This reaction typically employs oxidizing agents such as tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to facilitate the formation of the triazolopyridine ring .
Another method involves the use of microwave-assisted synthesis, where 2,3-dichloropyridine and hydrazine hydrate are reacted under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green solvents such as ethanol can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: TBHP and TBAI are commonly used as oxidizing agents.
Reduction: NaBH4 is a common reducing agent used in the reduction of triazolopyridine derivatives.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyridine derivatives. These products can be further characterized using techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine exhibit antiproliferative and cytotoxic effects against various cancer cell lines. For example:
- In studies focusing on triple-negative breast cancer (TNBC), derivatives showed selective activity against MDA-MB-453 cells. The synthesized compounds demonstrated growth inhibition with GI50 values ranging from 11 to 60 μM .
- Structure-activity relationship (SAR) studies suggest that modifications in the phenolic side chains can enhance potency against specific cancer types .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent . Research into similar triazole derivatives has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. The development of triazolo-pyridine derivatives has led to compounds with significant COX-II inhibitory activity .
Chemical Synthesis and Reactivity
The synthesis of this compound typically involves multi-step procedures requiring precise conditions to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are commonly employed for characterization .
Reactions
This compound can participate in various chemical reactions typical for triazole and pyridine derivatives. Reaction conditions often include specific solvents and reagents to enhance selectivity and yield. Monitoring techniques like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are utilized during these processes .
Material Science Applications
The unique properties of this compound also make it an attractive candidate for applications in material science. Its heterocyclic structure contributes to potential uses in:
- Corrosion inhibitors : Research highlights the effectiveness of heterocyclic compounds in protecting metals from corrosion .
- Organic electronics : The electronic properties of such compounds can be exploited in the development of organic semiconductors and photovoltaic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related analogs, focusing on substituents, core modifications, and synthesis methodologies:
Key Differences and Implications
Substituent Effects: The 3,4-diethoxyphenyl group in the target compound offers greater lipophilicity compared to methoxy () or halogenated () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and electron-withdrawing effects, making them favorable in drug design .
Core Modifications :
- Pyrimidine-fused analogs () exhibit distinct electronic profiles compared to pyridine-fused cores, influencing binding affinity in agrochemicals .
- Piperidine-containing derivatives () introduce basicity, which can alter pharmacokinetics and target engagement .
Synthesis and Green Chemistry :
Biological Activity
3-(3,4-Diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyridines and features a triazole ring fused to a pyridine structure with a diethoxyphenyl substituent. The molecular formula is C15H18N4O2, and its molecular weight is approximately 286.33 g/mol. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step procedures that require specific conditions to ensure yield and purity. Common methods include:
- Refluxing with appropriate solvents.
- Use of inert atmospheres to prevent side reactions.
- Characterization through techniques such as NMR and mass spectrometry to confirm structure and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of triazolopyridines can inhibit cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against these cell lines .
- Mechanism of Action : The compound may act by interacting with specific receptors or enzymes. For instance:
Case Studies
- Anticancer Activity : In vitro studies showed that certain derivatives of triazolopyridines exhibited potent antiproliferative activity against various cancer cell lines. For example:
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to modulation of nAChRs. These effects could be beneficial in treating neurodegenerative diseases or enhancing cognitive functions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect potency and selectivity.
| Compound Variant | R Group | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | Cl | 83 | High antiproliferative |
| Compound B | F | 101 | Moderate antiproliferative |
| Compound C | Br | 91 | Moderate antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
